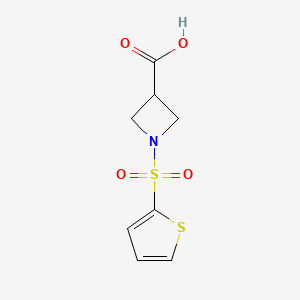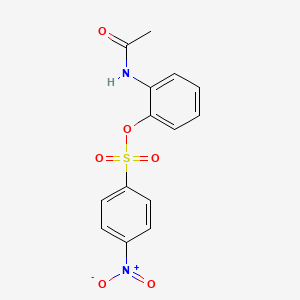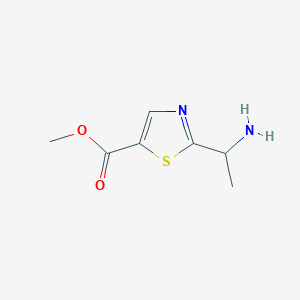
4-Chloro-2-cyclobutylquinazoline
Descripción general
Descripción
4-Chloro-2-cyclobutylquinazoline is a chemical compound with the molecular formula C12H11ClN2 and a molecular weight of 218.68 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 4-Chloro-2-cyclobutylquinazoline can be achieved from 4-Hydroxy-2-(cyclobutyl)quinazoline . Chemicalbook provides 3 synthetic routes for this compound .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-cyclobutylquinazoline consists of a quinazoline core with a chloro group at the 4th position and a cyclobutyl group at the 2nd position . More detailed structural analysis can be performed using tools like ChemSpider and MolView .Physical And Chemical Properties Analysis
4-Chloro-2-cyclobutylquinazoline has physical and chemical properties such as melting point, boiling point, density, and toxicity . More detailed analysis of these properties can be performed using principles of physicochemical property analysis .Aplicaciones Científicas De Investigación
Anticancer Properties
- Apoptosis Inducers: Compounds related to 4-Chloro-2-cyclobutylquinazoline have been studied for their potential as apoptosis inducers and anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine showed potent apoptosis induction and efficacy in cancer models, including human MX-1 breast cancer and other mouse xenograft cancer models (Sirisoma et al., 2009).
Synthesis and Biological Screening
- Hybrid Molecules: Synthesis of hybrid molecules combining 4-chloro-3,4-dihydroquinazolines with other active compounds has been explored for their potential in treating diseases like malaria, tuberculosis, and microbial infections. These compounds have also been evaluated for cytotoxic features and ADME (Absorption, Distribution, Metabolism, and Excretion) properties (Patel et al., 2020).
Advanced Synthesis Techniques
- Microwave-Assisted Synthesis: The use of microwave irradiation has been employed for the synthesis of N-aryl heterocyclic substituted-4-aminoquinazoline compounds from 4-chloro-quinazoline, demonstrating advantages in efficiency and speed (Liu et al., 2006).
Herbicidal Activities
- Agricultural Applications: Novel compounds derived from 4-chloro-4-oxazolin-2-ones have shown significant herbicidal activity against broadleaf and narrowleaf weeds, demonstrating the versatility of 4-chloro compounds in agricultural applications (Kudo et al., 1998).
Antiplasmodial and Antimicrobial Activities
- Anti-Malaria and Anti-Microbial Agents: Research on 2-chloro-4-aminoquinazolines has shown potential in developing new antimicrobial agents with activities against malaria and other microbial threats (Samel et al., 2011).
Antidepressant Drug Development
- Potential in Psychiatry: Studies on 4-phenylquinoline derivatives, which are structurally related to 4-Chloro-2-cyclobutylquinazoline, have explored their use as potential antidepressants, indicating the broader scope of these compounds in medicinal chemistry (Alhaider et al., 1985).
Drug Synthesis and Quality Monitoring
- Manufacturing and Quality Control: Techniques have been developed for monitoring synthetic reactions during the manufacture of key intermediates in antihypertensive drugs, demonstrating the importance of 4-chloroquinazoline derivatives in pharmaceutical production (Rao et al., 2006).
Safety and Hazards
The safety data sheet for 4-Chloro-2-cyclobutylquinazoline indicates that it has hazards such as acute toxicity (oral, skin, inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . Precautionary measures include wearing protective equipment, avoiding dust formation, and ensuring adequate ventilation .
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-2-cyclobutylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-11-9-6-1-2-7-10(9)14-12(15-11)8-4-3-5-8/h1-2,6-8H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVAKRZMXQTBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC3=CC=CC=C3C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclobutylquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B3212037.png)
![3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B3212051.png)
![3-[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B3212066.png)
![N-cyclohexyl-2-[(2-{3-[(2-furylmethyl)amino]-3-oxopropyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B3212076.png)




![2-[4-(Dicyanomethylidene)thieno[2,3-f][1]benzothiol-8-ylidene]propanedinitrile](/img/structure/B3212121.png)

![Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine](/img/structure/B3212130.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212137.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212145.png)